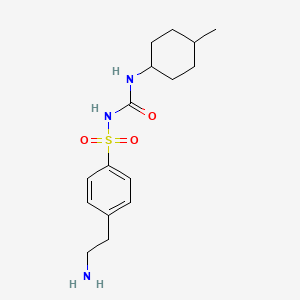

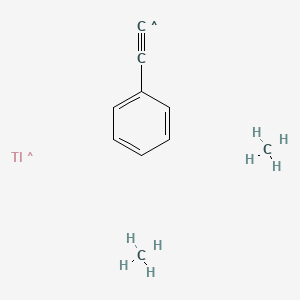

![molecular formula C24H42N5O8PS B592800 [(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B592800.png)

[(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

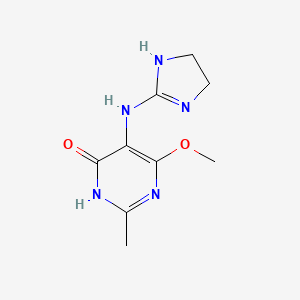

DEPMPO-biotine est une forme biotinylée de DEPMPO, un composé nitrone utilisé pour piéger les radicaux libres réactifs d'oxygène, d'azote, de soufre et de carbone. Ce composé est remarquable pour la stabilité des adduits qu'il forme, ce qui en fait un outil précieux dans les études de résonance paramagnétique électronique. La partie biotine dans DEPMPO-biotine permet une surveillance efficace de la biodistribution dans les cellules, les tissus et les organes lorsqu'elle est utilisée avec un rapporteur conjugué à l'avidine .

Mécanisme D'action

Target of Action

DEPMPO-biotin primarily targets free radicals , such as S-nitroso groups, on proteins . These radicals play a crucial role in various pathological situations involving lipid and protein peroxidation .

Mode of Action

DEPMPO-biotin interacts with its targets by binding to free radicals on proteins, producing adducts that can be analyzed via the biotin tag . This direct labeling of S-nitrosothiols (SNO) serves as an effective alternative to the more cumbersome biotin-switch method for monitoring SNO formation .

Biochemical Pathways

DEPMPO-biotin is involved in the biochemical pathway of peroxidation , an important process in both chemistry and biology . It characterizes the formation of alkylperoxyl radicals in biological milieu . Various DEPMPO–OOR (R = Me, primary or secondary alkyl group) spin adducts were unambiguously characterized .

Pharmacokinetics

DEPMPO-biotin is noted for the stability of adducts formed . It can be used in vitro or in vivo, as it crosses lipid bilayer membranes and is a good trapping agent in biological systems . The biotin moiety offers an effective means for monitoring biodistribution in cells, tissues, and organs when used with an avidin-conjugated reporter .

Result of Action

The result of DEPMPO-biotin’s action is the formation of biotin-DEPMPO-radical adducts . These adducts can be analyzed via the biotin tag, providing a direct method for monitoring the formation of S-nitrosothiols (SNO) in biological systems .

Action Environment

The action of DEPMPO-biotin is influenced by the biological environment. For instance, it has been used to trap macromolecule free radicals in lesions . Its effectiveness can be influenced by factors such as the presence of other molecules, the pH of the environment, and the temperature .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de DEPMPO-biotine implique la biotinylation de DEPMPO. Le processus commence généralement par la préparation de DEPMPO, qui est synthétisé par une série de réactions organiques impliquant la formation de nitrone. L'étape de biotinylation implique la réaction de DEPMPO avec un dérivé de biotine dans des conditions spécifiques pour assurer que la partie biotine est correctement attachée sans compromettre la stabilité des adduits de DEPMPO .

Méthodes de production industrielle

La production industrielle de DEPMPO-biotine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle qualité pour garantir la pureté et la stabilité du produit final. La production est généralement effectuée dans des installations spécialisées équipées pour gérer les réactions chimiques complexes et les processus de purification nécessaires à la production de DEPMPO-biotine de haute qualité .

Analyse Des Réactions Chimiques

Types de réactions

DEPMPO-biotine subit diverses réactions chimiques, impliquant principalement le piégeage des radicaux libres. Ces réactions incluent :

Oxydation : DEPMPO-biotine peut piéger les radicaux centrés sur l'oxygène, formant des adduits stables.

Réduction : Elle peut également piéger les radicaux centrés sur l'azote, qui sont souvent formés lors des réactions de réduction.

Substitution : Le composé peut réagir avec des radicaux centrés sur le soufre, conduisant à des réactions de substitution

Réactifs et conditions courants

Les réactifs courants utilisés avec DEPMPO-biotine comprennent les initiateurs de radicaux et des solvants spécifiques qui facilitent le piégeage des radicaux. Des conditions telles que la température et le pH sont soigneusement contrôlées pour optimiser l'efficacité de piégeage et la stabilité des adduits formés .

Principaux produits formés

Les principaux produits formés par les réactions impliquant DEPMPO-biotine sont des adduits stables avec divers radicaux. Ces adduits peuvent être analysés par résonance paramagnétique électronique pour étudier la nature et le comportement des radicaux piégés .

Applications de la recherche scientifique

Chimie

En chimie, DEPMPO-biotine est utilisé pour étudier les mécanismes des réactions radicalaires. Sa capacité à former des adduits stables avec une variété de radicaux en fait un outil précieux pour étudier la cinétique et les voies de ces réactions .

Biologie

En recherche biologique, DEPMPO-biotine est utilisé pour surveiller la formation et la distribution des radicaux libres dans les cellules et les tissus. La partie biotine permet une détection et une quantification faciles des radicaux piégés à l'aide de rapporteurs conjugués à l'avidine .

Médecine

En médecine, DEPMPO-biotine est utilisé pour étudier le stress oxydatif et son rôle dans diverses maladies. En piégeant et en identifiant les radicaux libres dans les systèmes biologiques, les chercheurs peuvent obtenir des informations sur les mécanismes moléculaires sous-jacents à des affections telles que le cancer, les maladies neurodégénératives et les maladies cardiovasculaires .

Industrie

Dans les applications industrielles, DEPMPO-biotine est utilisé dans le développement d'antioxydants et d'autres composés qui peuvent atténuer les effets des radicaux libres. Sa capacité à fournir des informations détaillées sur les espèces radicalaires en fait un outil précieux dans la formulation et les tests de ces produits .

Mécanisme d'action

DEPMPO-biotine exerce ses effets en piégeant les radicaux libres par un mécanisme de piégeage de spin. Le groupe nitrone dans DEPMPO réagit avec les espèces radicalaires pour former un adduit radicalaire nitroxyde stable. La partie biotine permet ensuite la détection et l'analyse de ces adduits à l'aide de rapporteurs conjugués à l'avidine. Ce mécanisme permet l'étude détaillée de la formation et du comportement des radicaux dans divers systèmes .

Applications De Recherche Scientifique

Chemistry

In chemistry, DEPMPO-biotin is used to study the mechanisms of radical reactions. Its ability to form stable adducts with a variety of radicals makes it a valuable tool for investigating the kinetics and pathways of these reactions .

Biology

In biological research, DEPMPO-biotin is used to monitor the formation and distribution of free radicals in cells and tissues. The biotin moiety allows for easy detection and quantification of the trapped radicals using avidin-conjugated reporters .

Medicine

In medicine, DEPMPO-biotin is used to study oxidative stress and its role in various diseases. By trapping and identifying free radicals in biological systems, researchers can gain insights into the molecular mechanisms underlying conditions such as cancer, neurodegenerative diseases, and cardiovascular disorders .

Industry

In industrial applications, DEPMPO-biotin is used in the development of antioxidants and other compounds that can mitigate the effects of free radicals. Its ability to provide detailed information about radical species makes it a valuable tool in the formulation and testing of these products .

Comparaison Avec Des Composés Similaires

Composés similaires

DMPO (5,5-diméthyl-1-pyrroline N-oxyde) : Un autre piège à spin nitrone, mais sans la partie biotine.

BMPO (5-tert-butoxycarbonyl-5-méthyl-1-pyrroline N-oxyde) : Similaire à DEPMPO, mais avec des substituants différents affectant son efficacité de piégeage.

PBN (N-tert-butyl-α-phénylnitrone) : Un piège à spin nitrone utilisé pour piéger les radicaux centrés sur le carbone.

Unicité de DEPMPO-biotine

DEPMPO-biotine est unique en raison de sa partie biotine, qui permet une détection et une analyse faciles des radicaux piégés. Cette caractéristique la rend particulièrement utile dans les systèmes biologiques où la surveillance de la distribution et du comportement des radicaux est cruciale. De plus, la stabilité des adduits formés avec DEPMPO-biotine est supérieure à celle de nombreux autres pièges à spin, améliorant son utilité dans diverses applications de recherche .

Propriétés

IUPAC Name |

[(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N5O8PS/c1-4-36-38(34,37-5-2)24(3)17(11-14-29(24)33)15-35-23(32)26-13-8-12-25-20(30)10-7-6-9-19-21-18(16-39-19)27-22(31)28-21/h14,17-19,21H,4-13,15-16H2,1-3H3,(H,25,30)(H,26,32)(H2,27,28,31)/t17-,18+,19+,21+,24?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQUUBGIOJZAFO-OQLPPKKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1(C(CC=[N+]1[O-])COC(=O)NCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C1([C@@H](CC=[N+]1[O-])COC(=O)NCCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N5O8PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does DEPMPO-biotin work to detect macromolecule free radicals, and what are the downstream effects of this interaction?

A: DEPMPO-biotin is a spin trapping agent designed to capture free radicals. It achieves this by reacting with short-lived free radicals to form stable adducts, specifically biotin-DEPMPO-radical adducts []. This process is known as spin trapping. The biotin molecule within the DEPMPO-biotin structure serves as a tag.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

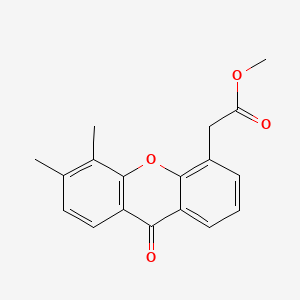

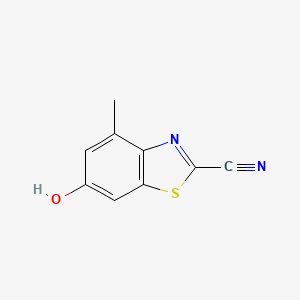

![(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one](/img/structure/B592721.png)